Product packaging for Methyl 4-(1H-indol-3-yl)butanoate(Cat. No.:CAS No. 15591-70-5)

Methyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B107540
CAS No.: 15591-70-5
M. Wt: 217.26 g/mol
InChI Key: ZEJUFCOACOWDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(1H-indol-3-yl)butanoate (CAS 15591-70-5) is a high-purity indole derivative with a molecular formula of C13H15NO2 and a molecular weight of 217.27 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly valuable for the exploration of novel biologically active molecules. Its structure, featuring the indole moiety, makes it a relevant precursor in various research applications. From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This method is scalable and can be adapted for pharmacokinetic studies or the preparative isolation of impurities. For stability, the compound should be stored as a cold-chain item, kept in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B107540 Methyl 4-(1H-indol-3-yl)butanoate CAS No. 15591-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)8-4-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUFCOACOWDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165990
Record name Methyl 4-(indol-3-yl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15591-70-5
Record name 1H-Indole-3-butanoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15591-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl indole-3-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015591705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl indole-3-butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-(indol-3-yl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(indol-3-yl)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl indole-3-butyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768B8C88XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Transformations and Derivatization Strategies Originating from Methyl 4 1h Indol 3 Yl Butanoate

Conversion to Hydrazide Derivatives

The transformation of methyl 4-(1H-indol-3-yl)butanoate into its corresponding hydrazide is a crucial first step in many synthetic pathways, providing a nucleophilic intermediate for further elaboration.

Synthesis of 4-(1H-indol-3-yl)butanohydrazide

The synthesis of 4-(1H-indol-3-yl)butanohydrazide from this compound is a standard and efficient reaction. researchgate.netresearchgate.netresearchgate.net The most common method involves the direct reaction of the ester with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov Typically, the reaction is carried out in a suitable solvent, such as ethanol (B145695), and may be heated to reflux to ensure complete conversion. researchgate.netnih.gov The resulting hydrazide is often obtained in high yield as a solid product after cooling and filtration. luxembourg-bio.com

For instance, one synthetic approach involves refluxing ethyl 4-(1H-indol-3-yl)butanoate with hydrazine hydrate in ethanol. researchgate.net Another method describes the reaction of the corresponding ester with hydrazine hydrate in water at reflux temperature. nih.gov The product, 4-(1H-indol-3-yl)butanohydrazide, serves as a key building block for the synthesis of various heterocyclic systems due to the presence of the reactive -NHNH2 group. researchgate.netluxembourg-bio.comresearchgate.net

Reaction Mechanisms and Yield Optimization

The reaction between this compound and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol (B129727), leading to the formation of the more stable hydrazide.

To optimize the yield of 4-(1H-indol-3-yl)butanohydrazide, several factors can be controlled. The use of an excess of hydrazine hydrate can drive the reaction to completion. The choice of solvent is also important; alcohols like ethanol or methanol are commonly used as they are good solvents for both the ester and hydrazine hydrate, and the resulting methanol byproduct is easily removed. researchgate.netluxembourg-bio.com Reaction temperature and time are also key parameters; while some preparations are conducted at room temperature over several hours, heating to reflux can significantly shorten the reaction time and ensure a higher conversion rate. researchgate.netluxembourg-bio.com Simple work-up procedures, such as precipitation of the product by cooling the reaction mixture and subsequent filtration, often result in good to high yields of the desired hydrazide. luxembourg-bio.com

Elaboration into Heterocyclic Scaffolds

The 4-(1H-indol-3-yl)butanohydrazide intermediate is a versatile precursor for the synthesis of various five-membered heterocyclic rings, including triazoles and oxadiazoles, which are of significant interest in medicinal chemistry.

Synthesis of Triazole Derivatives

1,2,4-Triazole (B32235) derivatives can be synthesized from 4-(1H-indol-3-yl)butanohydrazide through multi-step reaction sequences. A common route involves the initial formation of a thiosemicarbazide (B42300) intermediate. raco.cat This is achieved by reacting the hydrazide with an appropriate isothiocyanate. The resulting thiosemicarbazide can then undergo cyclization to form the 1,2,4-triazole ring.

Another approach involves the reaction of the hydrazide with various electrophilic aldehydes to yield Schiff bases. These intermediates can then be cyclized to form bis-heterocyclic compounds containing the indole (B1671886) and 1,2,4-triazole moieties. researchgate.net For example, the reaction of 4-(1H-indol-3-yl)butanohydrazide with aldehydes can lead to the formation of N-substituted derivatives which, upon further reaction, can yield the desired triazole ring system. nih.gov

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 4-(1H-indol-3-yl)butanohydrazide can be achieved through several methods. One common strategy is the cyclodehydration of a diacylhydrazine intermediate. nih.gov This can be accomplished by reacting the hydrazide with a carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride. nih.govresearchgate.net

Alternatively, 2-amino-1,3,4-oxadiazoles can be prepared by reacting the hydrazide with isothiocyanates to form a thiosemicarbazide, which is then cyclized using a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com This method offers the advantage of mild reaction conditions and simple work-up procedures. luxembourg-bio.com Another approach involves the oxidative cyclization of acylhydrazones, which are formed by the condensation of the hydrazide with aldehydes. researchgate.net A variety of reagents can be used for this cyclization, including sodium bisulfite, phosphorus oxychloride, and 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net

Synthesis of Azetidine (B1206935) and Thiazolidine (B150603) Derivatives

The synthesis of azetidine and thiazolidine derivatives often starts from precursors other than the direct hydrazide of this compound, but the indole butanoate framework can be incorporated into these heterocyclic systems.

For the synthesis of azetidine derivatives, a common strategy involves the cyclization of a suitably functionalized precursor. organic-chemistry.org For instance, aza-Michael addition reactions can be employed. nih.gov In a related context, the synthesis of 3-amino-azetidines, which are key intermediates for various biologically active compounds, has been a focus of research. google.com These can be prepared through processes that enhance yield and accessibility to a wider range of azetidine structures. google.com

Thiazolidine derivatives, specifically thiazolidin-4-ones, can be synthesized through a Knoevenagel condensation. mdpi.com This reaction typically involves an active methylene (B1212753) compound, in this case, a thiazolidin-4-one, and an aldehyde. The initial thiazolidin-4-one scaffold can be prepared from a thiosemicarbazone, which in turn is synthesized from an aldehyde and thiosemicarbazide. mdpi.com While not a direct derivatization of the butanoate, the indole moiety can be introduced at various stages of the synthesis to obtain the desired indole-substituted thiazolidine derivatives.

Synthesis of Tetrazole and Phthalazine (B143731) Derivatives

The conversion of this compound into tetrazole and phthalazine derivatives typically proceeds through a key intermediate, 4-(1H-indol-3-yl)butanohydrazide. This hydrazide is synthesized from the methyl ester via hydrazinolysis. nih.govnih.govnih.gov

Tetrazole Synthesis: The synthesis of tetrazoles from the hydrazide intermediate can be approached through several established methods. One common strategy involves the reaction of imine compounds (Schiff bases) with sodium azide (B81097). researchgate.netrdd.edu.iq This process would first involve the condensation of 4-(1H-indol-3-yl)butanohydrazide with a suitable aldehyde or ketone to form a hydrazone (a class of imine). Subsequent treatment of this hydrazone with sodium azide in a solvent like tetrahydrofuran (B95107) (THF) would facilitate a [3+2] dipolar cycloaddition reaction to yield the desired tetrazole derivative. rdd.edu.iq The general mechanism for tetrazole formation from an imine involves the nucleophilic attack of the azide ion on the imine carbon, followed by cyclization. rdd.edu.iq

Another pathway to tetrazoles involves the conversion of a nitrile precursor via cycloaddition with an azide. nih.gov While less direct from the ester, this highlights a fundamental approach in tetrazole chemistry. Multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction, also represent an efficient, convergent strategy for synthesizing diverse tetrazole-containing molecules. nih.govbeilstein-journals.org

Phthalazine Synthesis: The synthesis of phthalazine derivatives from this compound is less direct and typically involves the reaction of its corresponding hydrazide with a phthalic acid-derived precursor. For instance, 4-(1H-indol-3-yl)butanohydrazide can act as a key building block, reacting with compounds like phthalaldehyde or o-phthalic acid derivatives to construct the phthalazine ring system. The hydrazinolysis of an ester to form a hydrazide, which then serves as a precursor for phthalazinone derivatives, is a documented synthetic strategy. nih.govnih.gov The reaction of a hydrazide with an appropriate precursor, such as ethyl 2-formylbenzoate, can lead to the formation of a phthalazinone core.

Formation of Schiff Base Ligands and Their Complexes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net In the context of this compound, the precursor for Schiff base formation is the corresponding hydrazide, 4-(1H-indol-3-yl)butanohydrazide, which is obtained from the ester. nih.gov

The reaction involves the condensation of this hydrazide with various substituted aldehydes or ketones, often under reflux in a solvent like ethanol with a catalytic amount of acid. researchgate.net The resulting products are hydrazones, a specific type of Schiff base, which incorporate the indole-butanoate backbone.

Table 1: Examples of Schiff Base Formation from 4-(1H-indol-3-yl)butanohydrazide

Hydrazide Precursor Aldehyde/Ketone Resulting Schiff Base (Hydrazone)
4-(1H-indol-3-yl)butanohydrazide Benzaldehyde N'-benzylidene-4-(1H-indol-3-yl)butanohydrazide
4-(1H-indol-3-yl)butanohydrazide 4-Hydroxybenzaldehyde N'-(4-hydroxybenzylidene)-4-(1H-indol-3-yl)butanohydrazide
4-(1H-indol-3-yl)butanohydrazide Acetone 4-(1H-indol-3-yl)-N'-(propan-2-ylidene)butanohydrazide

These Schiff base ligands are of significant interest in coordination chemistry due to the presence of multiple donor atoms (N, O), making them excellent chelating agents for a variety of metal ions. researchgate.netscirp.orgnih.gov The imine nitrogen and the amide oxygen of the hydrazone can coordinate with transition metals such as Cu(II), Ni(II), Co(II), and Fe(III) to form stable metal complexes. mdpi.com Spectroscopic methods like FT-IR, NMR, and UV-Vis are used to characterize these complexes and confirm the coordination of the ligand to the metal center, which is often evidenced by a shift in the vibrational frequency of the C=N (azomethine) group. mdpi.comgrafiati.com The geometry of these complexes, often octahedral or tetrahedral, depends on the metal ion and the specific ligand structure. scirp.orgmdpi.com

Conjugation with Other Biologically Relevant Moieties (e.g., Piperazines)

This compound is a key intermediate for the synthesis of indole-butyl-piperazine conjugates. A robust synthetic route starts with the esterification of 4-(1H-indol-3-yl)butanoic acid to yield the methyl ester, this compound (9). semanticscholar.orgresearchgate.net

This ester is subsequently reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to the corresponding alcohol, 4-(1H-indol-3-yl)butan-1-ol (10). semanticscholar.orgresearchgate.net To facilitate the conjugation with piperazine, the alcohol is converted into a better leaving group. This is achieved by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, yielding the tosylate product (11). semanticscholar.org This activated intermediate is then used for the N-alkylation of various N-protected or N-substituted piperazines to afford the final conjugate. semanticscholar.org For example, reaction with tert-butyl piperazine-1-carboxylate followed by deprotection can yield the parent 1-[4-(1H-indol-3-yl)butyl]piperazine.

Table 2: Synthetic Route to Indole-Piperazine Conjugates

Compound No. Compound Name Role in Synthesis Reference
1 4-(1H-indol-3-yl)butanoic acid Starting Material semanticscholar.org
9 This compound Ester Intermediate semanticscholar.orgresearchgate.net
10 4-(1H-indol-3-yl)butan-1-ol Reduced Intermediate semanticscholar.org
11 4-(1H-indol-3-yl)butyl 4-methylbenzenesulfonate Tosylated Intermediate semanticscholar.org
2 1-[4-(1H-indol-3-yl)butyl]piperazine Final Conjugated Product semanticscholar.org

Convergent Synthesis Approaches for Complex Indole-Based Bi-Heterocycles

Convergent synthesis is a highly efficient strategy in organic chemistry where different fragments of a complex molecule are synthesized separately and then joined together in the final stages. This compound is an ideal starting point for creating a key fragment in such syntheses.

A notable example is the construction of indole-triazole bi-heterocycles. nih.gov In this approach, 4-(1H-indol-3-yl)butanoic acid is first converted to its methyl ester, this compound. nih.gov This ester is then transformed into the corresponding 4-(1H-indol-3-yl)butanohydrazide. nih.gov Further reaction of the hydrazide leads to the formation of a crucial nucleophilic building block: 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol. nih.gov

Concurrently, a separate set of electrophilic building blocks, such as N-(aryl)-3-bromopropanamides, are prepared in a parallel fashion. nih.gov The final step involves the convergent coupling of the indole-triazole nucleophile with these various electrophiles via a nucleophilic substitution reaction. nih.gov This strategy allows for the rapid generation of a library of complex bi-heterocyclic molecules, where the indole and aryl moieties can be easily varied.

Table 3: Convergent Synthesis of Indole-Triazole Bi-Heterocycles

Building Block 1 (Nucleophile) Building Block 2 (Electrophile) Final Product Type Reference
Derived from this compound Prepared from aryl amines and 3-bromopropanoyl chloride
5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol N-(aryl)-3-bromopropanamide Indole(phenyl)triazole bi-heterocycles modified with propanamides nih.gov

This approach underscores the utility of this compound in sophisticated synthetic designs, enabling the efficient assembly of complex molecular architectures from simpler, readily prepared fragments.

Biological Activities and Medicinal Chemistry Applications of Methyl 4 1h Indol 3 Yl Butanoate Derivatives

Enzyme Inhibition Studies

Derivatives of Methyl 4-(1H-indol-3-yl)butanoate have been investigated for their ability to inhibit a variety of enzymes, demonstrating a broad spectrum of biological activity. The following sections detail the research findings related to their inhibitory effects on specific enzymes.

Elastase Inhibitory Activity

While direct studies on the elastase inhibitory activity of this compound derivatives are not extensively documented in the available literature, research on related indole (B1671886) compounds suggests potential for this class of molecules as elastase inhibitors. For instance, indole-3-carbinol (B1674136) has been shown to directly inhibit the elastase-mediated proteolytic processing of CD40, a member of the tumor necrosis factor (TNF) receptor superfamily. nih.gov This inhibition disrupts a positive feedback loop involving critical cell survival components. nih.gov

Furthermore, studies on γ-hydroxy-, γ-methoxyimino-, and γ-benzyloxyimino-butyric acid methyl esters, which share a butyric acid methyl ester chain, have demonstrated elastase inhibition. nih.gov One of the γ-hydroxy-butyric acid methyl ester derivatives exhibited better activity than the standard, ursolic acid. nih.gov These findings suggest that the indole-3-butyric acid scaffold could be a promising starting point for the development of novel elastase inhibitors.

Alkaline Phosphatase Inhibitory Activity

Specific data on the alkaline phosphatase (ALP) inhibitory activity of this compound derivatives is limited in the current body of scientific literature. However, the broader class of indole derivatives has shown promise as ALP inhibitors. nih.gov The inhibitory activity of indole derivatives appears to be influenced by the nature and position of substituents on the indole ring. nih.gov For example, compounds with electron-withdrawing groups, such as nitro and carbonyl groups, have been associated with increased inhibitory activity. nih.gov

Kinetic studies on other heterocyclic compounds have provided insights into the mechanisms of ALP inhibition. For instance, some pyrazole (B372694) derivatives have been identified as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), acting through a competitive mechanism. nih.gov Other studies on aminoalkanol derivatives have revealed both competitive and non-competitive modes of inhibition against TNAP. academicjournals.org These findings highlight the potential for diverse inhibitory mechanisms within different classes of ALP inhibitors.

Urease Inhibitory Activity

Kinetic studies on various urease inhibitors have been conducted to elucidate their mechanism of action. Lineweaver-Burk and Dixon plots are commonly used for this purpose. nih.govnih.gov2minutemedicine.comresearchgate.netresearchgate.net For instance, kinetic analysis of some inhibitors has revealed a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In other cases, a competitive mode of inhibition has been observed, where the inhibitor competes with the substrate for the active site of the enzyme. 2minutemedicine.comresearchgate.netresearchgate.net

Alpha-Glucosidase Inhibitory Activity

Derivatives of indole have been investigated as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion, making them potential therapeutic agents for type 2 diabetes. Studies on indole-based derivatives have reported a range of inhibitory activities. For instance, a series of indole-based compounds showed α-glucosidase inhibitory activity with IC50 values ranging from 13.99 ± 0.10 to 59.09 ± 0.30 μM, compared to the standard acarbose (B1664774) with an IC50 of 11.29 ± 0.10 μM.

Another study on 3,3-di(indolyl)indolin-2-ones, which contain indole moieties, demonstrated significant α-glucosidase inhibition. The inhibitory activity was found to be dependent on the substituents on the indole and indolinone rings. Kinetic studies on some α-glucosidase inhibitors have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, as determined by Lineweaver-Burk plot analysis.

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole Derivatives

Compound/Derivative ClassIC50 (µM)Reference
Indole-based derivatives13.99 ± 0.10 to 59.09 ± 0.30
Acarbose (Standard)11.29 ± 0.10

Note: The table presents a range of IC50 values for a series of indole-based derivatives from a single study.

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Indole derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. A study on indole-isoxazole carbohydrazides, which are derivatives of indole, reported a compound with an IC50 value of 29.46 ± 0.31 µM for AChE inhibition.

Derivatives of indole have also shown significant inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. A series of indole-based benzenesulfonamides exhibited potent and selective inhibition against the hCA II isoform with Ki values as low as 7.1 nM. academicjournals.org Another study on sulfonamide-based indole-1,2,3-triazole chalcone (B49325) hybrids reported compounds with potent inhibition against the hCA I isoform, with the most active compound having a Ki of 18.8 nM.

Table 2: Acetylcholinesterase and Carbonic Anhydrase Inhibitory Activity of Selected Indole Derivatives

EnzymeDerivative ClassIC50/KiReference
AcetylcholinesteraseIndole-isoxazole carbohydrazide (B1668358)IC50: 29.46 ± 0.31 µM
Carbonic Anhydrase IIIndole-based benzenesulfonamideKi: 7.1 nM academicjournals.org
Carbonic Anhydrase IIndole-1,2,3-triazole chalcone hybridKi: 18.8 nM

Kinetic Mechanisms of Enzyme Inhibition (e.g., Lineweaver-Burk and Dixon Plots)

The study of enzyme kinetics is crucial for understanding the mechanism by which a compound inhibits an enzyme. Lineweaver-Burk and Dixon plots are graphical methods commonly used to determine the mode of enzyme inhibition.

For acetylcholinesterase , a kinetic study of an indole-isoxazole carbohydrazide derivative indicated a competitive inhibition pattern. This was determined from a Lineweaver-Burk plot where the Vmax remained unchanged while the Km increased with increasing inhibitor concentration.

In the case of carbonic anhydrase , Lineweaver-Burk plots have been used to determine the kinetic parameters of inhibition by various indole derivatives. academicjournals.org For example, some sulfonamide-based derivatives have been shown to act as competitive inhibitors.

For alkaline phosphatase , kinetic studies of various inhibitors have revealed different mechanisms, including competitive and non-competitive inhibition, which can be elucidated through Lineweaver-Burk plots. academicjournals.org

Regarding urease inhibition , Lineweaver-Burk and Dixon plots have been instrumental in identifying competitive and mixed-type inhibitors among different classes of compounds. nih.govnih.gov2minutemedicine.com

Finally, for α-glucosidase , kinetic analyses using Lineweaver-Burk plots have demonstrated various inhibition modes, including competitive, non-competitive, and mixed inhibition, for different inhibitor classes.

These kinetic studies provide valuable insights into the structure-activity relationships of these indole derivatives and guide the design of more potent and selective enzyme inhibitors.

Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have shown promise in this area, exhibiting both antibacterial and, to a lesser extent, potential antiviral activities.

Antibacterial Efficacy

Recent studies have highlighted the antibacterial potential of derivatives of indole-3-butanoic acid. For instance, a series of self-assembling nanostructures created by conjugating indole-3-butanoyl moieties with branched polyethylenimine (bPEI), termed IBP nanostructures, have demonstrated significant antimicrobial action against a range of bacteria, including clinically relevant and resistant strains. nih.gov

The antibacterial activity of these IBP nanostructures was evaluated using a zone of inhibition (ZOI) assay. The results, as summarized in the table below, indicate a progressive increase in antibacterial efficacy with a higher degree of indole-3-butanoyl substitution on the polyethylenimine backbone.

Table 1: Antibacterial Activity of Indole-3-Butanoyl-Polyethylenimine (IBP) Nanostructures

Strain Zone of Inhibition (mm)
Pseudomonas aeruginosa (PA) 10.0 ± 1.01 – 15.5 ± 1.09
Escherichia coli (EC) 11.0 ± 1.15 – 14.5 ± 1.05
Multidrug-resistant P. aeruginosa (MDR-PA) 10.5 ± 1.05 – 14.0 ± 1.10
Methicillin-resistant Staphylococcus aureus (MRSA) 12.0 ± 1.08 – 15.0 ± 1.12
Staphylococcus epidermidis (SE, resistant acne strain) 10.0 ± 1.02 – 13.5 ± 1.07
Klebsiella pneumoniae (KP, resistant acne strain) 11.5 ± 1.11 – 14.0 ± 1.09

Source: Adapted from Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures. nih.gov

Notably, the native polyethylenimine (PEI) showed minimal to no activity against the resistant acne strains, underscoring the crucial role of the indole-3-butanoyl group in the observed antibacterial effects. nih.gov Other studies on indole derivatives, such as indole-3-carboxamido-polyamine conjugates, have also shown potent activity against various bacteria, including MRSA, and the ability to potentiate existing antibiotics. nih.govmdpi.com

Antiviral Properties

While direct evidence for the antiviral properties of this compound is limited, studies on related indole-containing molecules suggest potential in this area. For example, compounds incorporating a tryptophan methyl ester residue, which features an indole ring, have been synthesized and evaluated for their antiviral efficacy. One such study on closo-decaborates with pendant tryptophan methyl ester residues demonstrated activity against the influenza A virus. nih.gov The mechanism of action is thought to involve the blocking of the M2 proton channel of the virus, a process in which the indole functional group of tryptophan residues plays a key role. nih.gov Although promising, further research is needed to specifically evaluate the antiviral potential of this compound and its direct derivatives.

Anticancer Potential

The indole nucleus is a cornerstone in the development of numerous anticancer agents. mdpi.com Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines and for their underlying mechanisms of action.

In Vitro Cytotoxicity on Cancer Cell Lines (e.g., MCF-7, H-460, HT-29)

Derivatives of indole-3-alkanoic acids have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. The aforementioned IBP nanostructures were also assessed for their anticancer activity. nih.gov

Table 2: In Vitro Cytotoxicity (IC50, µg/mL) of Indole-3-Butanoyl-Polyethylenimine (IBP) Nanostructures on Cancer Cell Lines

Cell Line IBP-1 IBP-2 IBP-3 IBP-4
MCF-7 (Breast) 45.3 ± 2.5 38.7 ± 2.1 30.1 ± 1.8 25.4 ± 1.5
Mg63 (Osteosarcoma) 55.2 ± 3.1 47.6 ± 2.8 40.2 ± 2.3 32.8 ± 1.9
HepG2 (Liver) 60.1 ± 3.5 52.4 ± 3.0 45.8 ± 2.6 38.6 ± 2.2

Source: Adapted from Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures. nih.gov

The results indicate a dose-dependent cytotoxic effect, with increasing substitution of the indole-3-butanoyl moiety leading to lower IC50 values, signifying higher potency. nih.gov Furthermore, numerous studies on other indole derivatives have corroborated the anticancer potential of this chemical class against cell lines such as MCF-7 and HT-29. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides showed potent activities against HeLa, MCF-7, and HT-29 cancer cell lines, with one compound exhibiting an IC50 of 0.34 μM against MCF-7 cells. rsc.org Similarly, indole-chalcone derivatives have also been reported to be active against MCF-7 and other cancer cell lines. nih.gov

Mechanistic Insights into Antineoplastic Action

The anticancer activity of indole derivatives, including those related to this compound, is often attributed to multiple mechanisms. One proposed mechanism for the IBP nanostructures is the inhibition of histone deacetylase (HDAC) by the butanoyl side chain, leading to DNA over-acetylation, growth inhibition, and subsequent apoptosis. nih.gov

Other indole derivatives have been shown to exert their anticancer effects by:

Inducing apoptosis: Many indole compounds have been found to trigger programmed cell death in cancer cells. nih.govchemrxiv.org

Inhibiting tubulin polymerization: Some indole derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase. rsc.orgnih.gov

Inhibiting protein kinases and DNA topoisomerases: These enzymes are often dysregulated in cancer, and their inhibition by indole derivatives can halt tumor progression. nih.govmdpi.com

The diverse mechanisms of action of indole derivatives make them a versatile and promising class of compounds for the development of novel anticancer therapies. mdpi.com

Anti-inflammatory Effects of Related Indole Compounds

Chronic inflammation is implicated in a variety of diseases, and indole derivatives have demonstrated significant anti-inflammatory properties. The IBP nanostructures, derived from indole-3-butanoic acid, were also evaluated for their anti-inflammatory activity. These nanostructures showed appreciable antioxidant and anti-inflammatory effects. nih.gov

The anti-inflammatory potential of the indole nucleus is well-documented. For example, indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov Furthermore, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org These findings suggest that the indole scaffold is a valuable template for designing new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Analysis of Indole-Butanoate Derivatives

A comprehensive structure-activity relationship (SAR) analysis for a series of this compound derivatives is not yet available in published literature. However, by examining studies on related indole compounds, we can extrapolate potential key structural features that may influence their biological activity.

Research on other indole derivatives consistently demonstrates that substitutions at various positions on the indole ring and modifications of the side chain significantly impact their pharmacological effects. For instance, in a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives, the nature of the ester group and substitutions on the indole nitrogen were found to be critical for cytotoxic activity against breast cancer cells. nih.gov

A study on 3-substituted-2-indolinones revealed that a bromo-substitution at the C5 position of the indole ring resulted in the most potent cytotoxic activity against MCF-7 breast cancer cells. nih.gov This suggests that the electronic properties and the position of substituents on the indole core of this compound derivatives could be crucial for their potential biological activities.

Furthermore, the length and functionality of the alkanoic acid side chain are also expected to play a significant role. Studies on indole-3-alkanoic acids have shown that the number of methylene (B1212753) groups in the side chain influences their interaction with biological targets. nih.gov Therefore, it is reasonable to hypothesize that variations in the butanoate side chain of this compound, such as the introduction of unsaturation or additional functional groups, would modulate the biological profile of the resulting derivatives.

To illustrate the potential impact of structural modifications, the following table presents hypothetical SAR trends based on findings from related indole compounds.

Modification on Indole-Butanoate Scaffold Predicted Impact on Biological Activity Rationale based on Related Compounds
Substitution at C5 of the Indole Ring Introduction of electron-withdrawing groups (e.g., -Br, -NO2) may enhance cytotoxic activity.A 5-bromo substituted 2-indolinone showed potent activity against MCF-7 cells. nih.gov C5-hydroxy substitution in other indole derivatives was also found to be important for activity. mdpi.com
Substitution at N1 of the Indole Ring Introduction of a benzyl (B1604629) group may influence activity.N-benzylation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid derivatives was explored for its impact on cytotoxicity. nih.gov
Modification of the Ester Group Varying the alcohol moiety of the ester could modulate potency and selectivity.A study on 5-hydroxyindole-3-carboxylic acid esters showed that different ester derivatives had varying cytotoxic effects. nih.gov
Alteration of the Butanoate Chain Changes in chain length or rigidity could affect target binding.The length of the alkanoic acid chain in indole derivatives is known to be a determinant of their biological activity. nih.gov

This table is predictive and based on data from structurally related indole derivatives. Experimental validation is required.

Evaluation of Cytotoxicity towards Non-Target Cells (e.g., Red Blood Cell Hemolysis)

A critical aspect of developing new therapeutic agents is ensuring their selectivity towards target cells while minimizing toxicity to healthy, non-target cells. For indole derivatives, this is an area of active investigation.

A study on a series of 5-hydroxyindole-3-carboxylic acid and their ester derivatives demonstrated that while these compounds were cytotoxic to MCF-7 breast cancer cells, they showed no significant cytotoxicity towards normal human dermal fibroblast cells, indicating a degree of selectivity. nih.gov Specifically, compound 5d, an ester derivative with a 4-methoxy group, was the most potent against the cancer cell line with a half-maximal effective concentration (EC50) of 4.7 µM, while remaining non-toxic to the normal fibroblasts. nih.gov

Another study investigated the cytotoxic effects of five different indole derivatives on a panel of six human cell lines, including non-cancerous adipose-derived mesenchymal stem cells (MSC) and lung fibroblasts (MRC-5). nih.gov The results showed that the cytotoxicity of these indole derivatives varied significantly depending on the specific compound and the cell line. For instance, MRC-5 lung fibroblasts were sensitive to indole-3-propionic acid (IPA), indole-3-carboxylic acid (I3CA), indole-3-aldehyde (I3A), and 3-methylindole (B30407) (skatole), with EC50 values ranging from 0.52 to 49.8 µM. nih.gov Mesenchymal stem cells were particularly sensitive to IPA, I3CA, I3A, and skatole, with EC50 values between 0.33 and 1.87 µM. nih.gov This highlights the importance of evaluating the cytotoxicity of any new indole-butanoate derivative against a range of non-target cells.

The hemolytic activity, which is the lysis of red blood cells, is another important measure of non-specific cytotoxicity. While specific data on the hemolytic activity of this compound derivatives is not available, studies on other C-3 substituted indole derivatives have shown that some can induce hemolysis in a concentration-dependent manner. mdpi.com

The following table summarizes the cytotoxic effects of some indole derivatives on non-target cell lines from the literature, which can serve as a reference for the potential cytotoxicity profile of this compound derivatives.

Compound Non-Target Cell Line Observed Cytotoxicity (EC50/IC50) Reference
5-Hydroxyindole-3-carboxylic acid derivativesHuman Dermal FibroblastsNo significant cytotoxicity nih.gov
Indole-3-propionic acid (IPA)Human Lung Fibroblasts (MRC-5)49.8 µM nih.gov
Indole-3-propionic acid (IPA)Human Mesenchymal Stem Cells (MSC)1.87 µM nih.gov
Indole-3-carboxylic acid (I3CA)Human Lung Fibroblasts (MRC-5)2.02 µM nih.gov
Indole-3-carboxylic acid (I3CA)Human Mesenchymal Stem Cells (MSC)0.33 µM nih.gov

This table presents data for compounds structurally related to this compound and is intended to provide a general understanding of potential cytotoxicity.

Advanced Spectroscopic and Analytical Characterization of Methyl 4 1h Indol 3 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 4-(1H-indol-3-yl)butanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the indole (B1671886) ring appear as a multiplet in the range of δ 7.09 - 7.24 ppm. The proton on the indole nitrogen (NH) is often observed as a broad singlet. The methyl ester group (OCH₃) typically presents as a sharp singlet. The protons of the butyl chain exhibit characteristic splitting patterns (triplets and quintets) at specific chemical shifts, which allows for the unambiguous assignment of each proton. rsc.org For instance, one study reported the following ¹H NMR data in dimethyl sulfoxide (B87167) (DMSO): a quintet at 1.95 ppm (2H, CH₂), a triplet at 2.35 ppm (2H, CH₂), a triplet at 2.68 ppm (2H, CH₂), a singlet at 3.58 ppm (3H, OCH₃), a multiplet from 6.95-7.53 ppm for the aromatic protons (5H, Ar-CH), and a singlet at 10.78 ppm for the NH proton (1H, s, NH). researchgate.net

Proton Assignment Chemical Shift (δ) in ppm (DMSO) Multiplicity Integration
CH₂ (butanoate chain)1.95quintet2H
CH₂ (butanoate chain)2.35triplet2H
CH₂ (butanoate chain)2.68triplet2H
OCH₃ (ester)3.58singlet3H
Ar-CH (indole ring)6.95-7.53multiplet5H
NH (indole)10.78singlet1H

Table 1: ¹H NMR data for this compound in DMSO. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. In a study using DMSO as the solvent, the carbonyl carbon of the ester group was observed at approximately 173.82 ppm. researchgate.net The carbons of the indole ring resonate in the aromatic region (around 111-137 ppm), while the aliphatic carbons of the butanoate chain and the methyl ester carbon appear at higher fields. researchgate.net

Carbon Assignment Chemical Shift (δ) in ppm (DMSO)
C=O (ester)173.82
C (indole ring)136.76
C (indole ring)127.55
C (indole ring)121.30
C (indole ring)118.69
C (indole ring)118.59
C (indole ring)114.14
C (indole ring)111.80
OCH₃ (ester)51.63
CH₂ (butanoate chain)33.47
CH₂ (butanoate chain)25.79
CH₂ (butanoate chain)24.46

Table 2: ¹³C NMR data for this compound in DMSO. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the structure of complex molecules like this compound and its derivatives. For example, in the analysis of a related indole derivative, HMBC was used to confirm the position of acylation on the indole ring by observing correlations between specific protons and carbons. While specific HMBC data for the parent compound is not detailed here, its application in derivative analysis highlights its importance in structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands. A strong absorption band around 1713-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3332 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butanoate chain are seen just below 3000 cm⁻¹. researchgate.net

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch3332
Aromatic C-H Stretch3042
Aliphatic C-H Stretch2949
C=O Stretch (Ester)1713
C=C Stretch (Aromatic)1459-1619
Aliphatic C-H Bend1367-1431
C-O-C Stretch1191

Table 3: Key IR absorption bands for this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of a compound. For this compound, which has a molecular formula of C₁₃H₁₅NO₂, the expected molecular weight is approximately 217.26 g/mol . nih.govsielc.com The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or cleavage of the bond adjacent to the carbonyl group. In the case of this compound, fragmentation of the indole ring can also occur. Analysis of these fragment ions helps to confirm the structure of the molecule. For instance, in positive-ion mode mass spectrometry, esters can be ionized to form protonated molecules. nih.gov Subsequent fragmentation of these protonated molecules can lead to the loss of methanol (B129727) (CH₃OH) and carbon monoxide (CO). nih.gov

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is crucial for verifying the elemental composition of a synthesized compound and assessing its purity. For this compound (C₁₃H₁₅NO₂), the theoretical elemental composition is approximately:

Carbon (C): 71.86%

Hydrogen (H): 6.96%

Nitrogen (N): 6.45%

Experimental results from elemental analysis should closely match these theoretical values to confirm the identity and purity of the compound. While specific experimental data for this compound is not provided in the search results, this technique is a standard procedure in the characterization of new chemical entities.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These methods are crucial for ensuring the purity of synthesized compounds, monitoring the progress of chemical reactions, and for quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. nih.gov The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation. amazonaws.comresearchgate.net

Method Development Strategy:

The primary mode of separation for this compound is reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. silicycle.com The development process typically begins with selecting an appropriate stationary phase, such as a C18 or Phenyl-Hydride column, which provides effective retention for the indole moiety. silicycle.commtc-usa.com A scouting gradient, often running from a low to a high percentage of organic solvent, is employed initially to determine the approximate elution conditions. nih.gov

Optimization of Chromatographic Conditions:

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) or methanol and water. silicycle.complantextractwholesale.com The organic solvent strength is adjusted to control the retention time, while the aqueous component often contains an acidic modifier like formic acid or phosphoric acid to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and the analyte itself. silicycle.commtc-usa.com For applications requiring compatibility with mass spectrometry (MS), volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. silicycle.com

Stationary Phase: While C18 columns are widely used, columns with different selectivities, such as phenyl-based columns, can offer alternative interactions (e.g., π-π interactions with the indole ring) that may improve separation from specific impurities. mtc-usa.com

Detection: The indole ring in this compound contains a chromophore that allows for sensitive detection using a UV detector, typically at a wavelength of around 280 nm. mtc-usa.com For trace analysis or analysis in complex biological matrices, a fluorescence detector can provide enhanced sensitivity and selectivity. researchgate.net

Flow Rate and Temperature: These parameters are adjusted to optimize the balance between analysis time and separation efficiency (resolution). A typical flow rate is 1.0 mL/min. mtc-usa.com

A validated HPLC method demonstrates good peak shape, precision (with relative standard deviation values often below 0.3%), and linearity over a defined concentration range. mtc-usa.com

Below is an interactive table summarizing typical HPLC conditions for the analysis of this compound and the related compound, Indole-3-butyric acid (IBA).

ParameterCondition 1 (this compound)Condition 2 (Indole-3-butyric acid)
Column Newcrom R1 silicycle.comCogent Phenyl Hydride™, 4µm, 100Å mtc-usa.com
Mobile Phase A Water with Phosphoric Acid (or Formic Acid for MS) silicycle.comDI Water with 0.1% Formic Acid (v/v) mtc-usa.com
Mobile Phase B Acetonitrile (MeCN) silicycle.comAcetonitrile with 0.1% Formic Acid (v/v) mtc-usa.com
Elution Mode Isocratic or Gradient silicycle.comGradient mtc-usa.com
Flow Rate -1.0 mL/minute mtc-usa.com
Detection UV silicycle.comUV @ 280 nm mtc-usa.com
Injection Volume -1µL mtc-usa.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound and to perform a preliminary assessment of its purity. plantextractwholesale.commdpi.com

Reaction Monitoring: During synthesis, such as the esterification of Indole-3-butyric acid or a Friedel-Crafts acylation to produce a related indole derivative, small aliquots of the reaction mixture can be spotted onto a TLC plate at regular intervals. mdpi.com By spotting the starting material(s) and the reaction mixture on the same plate, the consumption of reactants and the formation of the product can be visually tracked. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing. mdpi.com

Purity Assessment: A preliminary assessment of the purity of a sample of this compound can be made by spotting the sample on a TLC plate and developing it in an appropriate solvent system. A single spot suggests a high degree of purity, whereas the presence of multiple spots indicates the presence of impurities.

TLC System Components:

Stationary Phase: Silica (B1680970) gel plates (e.g., silica gel 60 F254) are most commonly used. The 'F254' indicates the inclusion of a fluorescent indicator that aids in visualization under UV light. akjournals.comakjournals.com

Mobile Phase: The choice of mobile phase (eluent) is critical and depends on the polarity of the compounds to be separated. For indole derivatives, mixtures of a moderately polar solvent like ethyl acetate (B1210297) (AcOEt) and a non-polar solvent like hexane (B92381) or petroleum ether are common. amazonaws.com For more polar indole compounds, solvent systems like butane-1-ol–glacial acetic acid–water have been used. akjournals.comakjournals.com

Visualization: Since many indole derivatives are colorless, various methods are used for visualization:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like indoles) will appear as dark spots on a glowing green background when viewed under UV light at 254 nm. plantextractwholesale.comakjournals.com

Staining Reagents: After development, the plate can be treated with a chemical stain that reacts with the indole ring to produce a colored spot. A highly specific stain for indoles is p-dimethylaminobenzaldehyde (Ehrlich's reagent), which typically produces blue or purple spots. silicycle.com Other general-purpose charring agents can also be used. epfl.ch

TechniqueApplicationDetails
TLC Reaction MonitoringTracking disappearance of reactants and appearance of product. mdpi.com
TLC Purity AssessmentA single spot indicates potential purity; multiple spots indicate impurities.
Visualization UV (254 nm)Non-destructive; compounds appear as dark spots on a fluorescent background. akjournals.com
Visualization StainingDestructive; uses reagents like p-dimethylaminobenzaldehyde to produce colored spots. silicycle.com

Application of Analytical Methods in Pharmacokinetic Studies

Pharmacokinetics (PK) describes the journey of a substance through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov The robust analytical methods developed for this compound are essential for conducting such studies. While detailed pharmacokinetic data for this specific ester are not widely published, the application of HPLC methods is a standard approach in this field. sielc.com

The primary goal in a PK study is to quantify the concentration of the parent drug and its major metabolites in biological fluids (like plasma or blood) and tissues over time following administration. An HPLC method, particularly when coupled with mass spectrometry (HPLC-MS), provides the necessary sensitivity and specificity for this task.

Role of HPLC in Pharmacokinetics: A validated HPLC method allows researchers to construct concentration-time profiles, from which key pharmacokinetic parameters can be calculated. Esters like this compound may act as prodrugs, designed to be hydrolyzed in the body by esterase enzymes to release the active parent acid, in this case, Indole-3-butyric acid (IBA). nih.gov Therefore, the analytical method must be able to simultaneously separate and quantify both the ester prodrug and the active metabolite (IBA) in the biological sample.

The transport and metabolism of the parent acid, IBA, have been studied, showing it can be conjugated with sugars or amino acids and is transported across tissues, although at a different rate than other auxins like Indole-3-acetic acid (IAA). rooting-hormones.com An analytical method for a full pharmacokinetic study of the methyl ester would need to be capable of quantifying the ester itself, the free IBA, and potentially these key conjugates to build a complete metabolic picture.

The development of such analytical methods is a prerequisite for understanding the bioavailability, half-life, and clearance of the compound, which are critical parameters in evaluating its potential as a therapeutic agent. nih.govnih.gov

Computational Chemistry and Molecular Modeling in Research on Methyl 4 1h Indol 3 Yl Butanoate Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a derivative of Methyl 4-(1H-indol-3-yl)butanoate, might interact with a biological target at the atomic level.

Research into N-hydroxy-4-(1H-indol-3-yl)butanamide, a derivative of the subject compound, has demonstrated its potential as a histone deacetylase (HDAC) inhibitor. researchgate.net Molecular docking studies of this derivative have been performed to elucidate its binding mode within the active sites of HDAC2 and HDAC3. researchgate.net These simulations have revealed that the molecule can effectively bind to the active site of these enzymes through a combination of strong hydrogen bond interactions and hydrophobic interactions. researchgate.net The hydroxamic acid group, a common zinc-binding group in HDAC inhibitors, is crucial for chelating the zinc ion in the enzyme's active site. The indole (B1671886) core and the butanoate linker contribute to favorable hydrophobic and other non-covalent interactions with the surrounding amino acid residues, thereby stabilizing the ligand-protein complex.

DerivativeTarget ProteinKey InteractionsReference
N-hydroxy-4-(1H-indol-3-yl)butanamideHDAC2, HDAC3Hydrogen bonds, Hydrophobic interactions researchgate.net

Prediction of Binding Affinities and Energetics

Beyond simply predicting the binding pose, computational models can also estimate the binding affinity between a ligand and its target. This is often expressed as a binding energy or an inhibitory constant (Ki). Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this predictive modeling. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity.

For indole-3-butyric acid derivatives, which are closely related to this compound, QSAR studies have been instrumental in understanding the structural requirements for potent HDAC inhibition. For instance, a study on various indole-3-butyric acid derivatives revealed that modifications to the indole nitrogen and the linker region significantly impact their inhibitory activity against different HDAC isoforms. simulations-plus.com The introduction of a phenyl group to the linker and various substituents on the indole nitrogen led to the discovery of a highly potent HDAC inhibitor, designated as molecule I13, with IC50 values in the nanomolar range against HDAC1, HDAC3, and HDAC6. simulations-plus.com This suggests that the electronic and steric properties of the substituents play a critical role in determining the binding affinity.

DerivativeTargetIC50 (nM)Reference
Molecule I13HDAC113.9 simulations-plus.com
HDAC312.1 simulations-plus.com
HDAC67.71 simulations-plus.com
SAHA (reference)HDAC1- simulations-plus.com
HDAC3- simulations-plus.com
HDAC6- simulations-plus.com

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Silico Approaches for Mechanism Elucidation and Drug Design

In silico methods are not only used for prediction but also for elucidating the mechanism of action and for the rational design of new and more effective drug candidates. Pharmacophore modeling is a powerful tool in this regard. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.

For HDAC inhibitors, a common pharmacophore model consists of a zinc-binding group, a hydrophobic capping group, and a linker connecting the two. In the context of this compound derivatives, the indole ring acts as the capping group, the butanoate chain serves as the linker, and a suitable functional group, such as a hydroxamic acid, can be introduced to act as the zinc-binding group. researchgate.net Pharmacophore mapping of N-hydroxy-4-(1H-indol-3-yl)butanamide has shown that its properties align well with the pharmacophore model for HDAC3 inhibitors. researchgate.net

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for designing drug candidates with favorable pharmacokinetic properties. Studies on indole derivatives have utilized these predictions to assess their drug-likeness, including their potential to cross the blood-brain barrier and their metabolic stability. sielc.com These computational tools allow for the early identification of potential liabilities, guiding the synthesis of derivatives with improved developability profiles. The process of virtual screening, which involves docking large libraries of compounds against a target, can be guided by these pharmacophore models to identify novel indole-based scaffolds with the potential for therapeutic activity. simulations-plus.com

Future Perspectives and Research Directions for Methyl 4 1h Indol 3 Yl Butanoate Based Compounds

Design and Synthesis of Novel Indole-Butanoate Analogs

The future of Methyl 4-(1H-indol-3-yl)butanoate in medicinal chemistry hinges on the strategic design and synthesis of novel analogs with enhanced potency, selectivity, and drug-like properties. Building upon the foundational structure, researchers are employing several key modification strategies. These often begin with the synthesis of the core indole-3-butyric acid (IBA), which can be achieved through methods like the Friedel-Crafts reaction of indole (B1671886) with succinyl dichloride followed by a Clemmensen reduction, or the reaction of indole with γ-butyrolactone. tandfonline.comacs.org

Key synthetic strategies for generating novel analogs include:

Modification of the Indole Ring: Introducing various substituents onto the nitrogen atom or the benzene (B151609) portion of the indole ring is a primary strategy. For instance, adding substituted benzyl (B1604629) or other aromatic groups to the N1 position has been shown to influence biological activity. nih.govresearchgate.net

Alterations to the Butyrate (B1204436) Linker: The four-carbon chain provides a scaffold for introducing conformational constraints or additional functional groups. One approach involves incorporating a phenyl group into the linker to enhance binding affinity with specific targets. nih.gov

Bioisosteric Replacement of the Ester/Carboxyl Group: A highly fruitful strategy has been the replacement of the terminal methyl ester or its parent carboxyl group with other functional groups known as zinc-binding groups (ZBGs). Inspired by the success of other drugs, researchers have substituted the carboxyl group with hydroxamic acid or hydrazide moieties. nih.govresearchgate.net This modification has been particularly successful in transforming IBA derivatives into potent inhibitors of enzymes like histone deacetylases. nih.govresearchgate.net

These synthetic explorations aim to create libraries of diverse compounds for screening against various biological targets, thereby expanding the therapeutic potential far beyond the properties of the original molecule.

Exploration of New Pharmacological Targets

A critical avenue of future research is the identification of novel pharmacological targets for indole-butanoate derivatives. While the parent compound is primarily known for its role as a plant auxin, its derivatives are demonstrating a wide range of activities in human cells, largely dependent on the specific structural modifications employed.

Histone Deacetylases (HDACs): A major breakthrough has been the discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors (HDACis). nih.govnih.gov By replacing the carboxyl group with a hydroxamic acid moiety, researchers have created compounds that inhibit various HDAC isoforms, which are crucial regulators of gene expression and are implicated in cancer. nih.govnih.gov For example, the derivative known as I13, which incorporates both a phenyl group on the linker and a hydroxamic acid group, has shown significant inhibitory activity against HDAC1, HDAC3, and HDAC6. nih.govnih.gov This line of research is particularly promising, as several HDAC inhibitors are already approved for cancer treatment. researchgate.netchimia.ch

Other Emerging Targets: Beyond HDACs, the broader family of indole-containing compounds has been shown to interact with a variety of other targets, suggesting new possibilities for indole-butanoate analogs:

Tubulin: Certain indole derivatives act as inhibitors of tubulin polymerization, a mechanism central to the action of many successful chemotherapy drugs. ameslab.gov

Cyclooxygenase (COX) Receptors: Indole-3-acetic acid derivatives like Indomethacin are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. nih.gov This suggests that indole-butanoate analogs could be designed as novel anti-inflammatory agents.

G Protein-Coupled Receptors (GPCRs): Research has identified novel indole derivatives that can act as agonists for receptors like GPR17, which is a potential target for treating glioblastoma. tuni.fi

Dual-Target Inhibitors: An innovative approach involves designing single molecules that can hit two distinct targets simultaneously. For example, dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and HDAC have been developed, combining immunotherapy and epigenetic approaches to fight cancer. nih.gov

Future work will focus on systematically screening libraries of novel indole-butanoate analogs against these and other potential targets to uncover new therapeutic applications.

Development of Advanced Delivery Systems

The efficacy of any promising therapeutic agent can be enhanced through advanced drug delivery systems that improve solubility, stability, and target-specific accumulation. For indole-butanoate based compounds, research into novel formulation and delivery strategies is a key future direction.

One promising approach is the use of self-assembling nanostructures. In a notable study, researchers synthesized amphiphilic polymers by conjugating indole-3-butanoic acid with polyethylenimine (PEI). These resulting Indole-3-butanoyl-polyethylenimine (IBP) polymers were found to self-assemble in water to form nanostructures. researchgate.net These nanostructures, ranging in size from approximately 194 to 331 nm, demonstrated commendable antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.net

This research highlights the potential to:

Improve Bioavailability: Encapsulating hydrophobic indole derivatives within a hydrophilic shell can improve their solubility and circulation time in the body.

Confer New Properties: The delivery vehicle itself can possess therapeutic properties, as seen with the IBP nanostructures, creating a multifunctional therapeutic system. researchgate.net

Enable Targeted Delivery: Future iterations could involve decorating the surface of these nanostructures with ligands (e.g., antibodies, peptides) that bind to specific receptors on diseased cells, thereby concentrating the therapeutic effect where it is needed most and reducing systemic side effects.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indole-butanoate analogs. These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research process. nih.govresearchgate.net

Future applications of AI/ML in this field include:

Generative Chemistry and de novo Design: AI algorithms can design novel indole-butanoate derivatives in silico that are predicted to have high affinity and selectivity for a specific biological target. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. youtube.com

Bioactivity and Property Prediction: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of newly designed molecules before they are ever synthesized. researchgate.netyoutube.com For example, ML models have been successfully used to predict the properties of various indole derivatives. acs.org

Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes for complex indole-butanoate analogs, leveraging data from high-throughput experimentation. researchgate.net

Target Identification: By analyzing complex biological data, such as genomic and proteomic information, AI can help identify novel molecular targets that may be modulated by this class of compounds. nih.gov

The use of AI and ML will create a more efficient, data-driven cycle of design, prediction, synthesis, and testing, accelerating the journey from a promising scaffold to a viable drug candidate. ameslab.gov

Preclinical and Clinical Translation Potentials

The ultimate goal of this research is the successful translation of novel this compound-based compounds from the laboratory to the clinic. The pathway involves rigorous preclinical evaluation followed by phased clinical trials.

Preclinical Evaluation: Promising analogs must first undergo extensive preclinical testing. This includes:

In Vitro Studies: Assessing the compound's potency and selectivity against its intended target in cell-free assays and its effect on various cell lines. For example, the HDAC inhibitor I13, an IBA derivative, demonstrated potent antiproliferative activity against multiple human cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov Another study on novel indole derivatives targeting protein kinase CK2 showed IC₅₀ values against HeLa cervical cancer cells that were comparable to the standard drug cisplatin. researchgate.net

Compound/Derivative Target/Cell Line Reported Activity (IC₅₀)
I13 (IBA Derivative) HDAC113.9 nM nih.govnih.gov
HDAC312.1 nM nih.govnih.gov
HDAC67.71 nM nih.govnih.gov
U937, U266, HepG2, etc.Increased antiproliferative activity vs. SAHA nih.govnih.gov
Indole Derivative 4o HDAC11.16 nM nih.gov
HDAC62.30 nM nih.gov
Indole Derivative 6 MAO-B2.62 µM nih.gov
AChE3.70 µM nih.gov
CHBC (Indoline Derivative) Glioblastoma Cells85 µM tuni.fi

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of disease. The IBA derivative I13 was tested in a HepG2 xenograft mouse model, where it effectively inhibited tumor growth. tandfonline.comnih.govnih.gov Similarly, another indole-based HDAC inhibitor, compound 4o, also demonstrated significant in vivo efficacy in a HCT116 xenograft model. nih.gov

Clinical Translation Potential: While no compounds derived directly from this compound are currently in clinical trials, the strong preclinical data for its analogs, particularly as HDAC inhibitors, suggests significant potential. The clinical development of other indole-based drugs and various HDAC inhibitors provides a roadmap for translation. chimia.chcancer.gov Future clinical trials for promising indole-butanoate analogs would likely focus initially on oncology, given the success in targeting HDACs and other cancer-related pathways. As research expands into other pharmacological targets, the clinical potential could broaden to include inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govfrontiersin.org

Q & A

Q. How can researchers confirm the structural identity of Methyl 4-(1H-indol-3-yl)butanoate?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For 1H^1H-NMR, expect signals for the indole NH proton (δ 10.8–11.2 ppm), aromatic protons (δ 7.0–7.5 ppm), and methyl ester protons (δ 3.6–3.7 ppm). The 13C^{13}C-NMR should show carbonyl carbons (δ ~170 ppm) and indole carbons (δ 110–135 ppm). HR-MS should match the molecular ion peak (C12_{12}H13_{13}NO2_2, exact mass 203.0946) .

Q. What are typical synthetic routes for this compound?

  • Methodological Answer : Esterification of 4-(1H-indol-3-yl)butanoic acid using methanol and catalytic sulfuric acid (H2_2SO4_4) under reflux (8–12 hours). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 65–85% .

Q. How should researchers purify this compound?

  • Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane 1:4 to 1:2 v/v) followed by recrystallization in ethanol. Monitor purity via thin-layer chromatography (TLC; Rf_f ~0.3 in ethyl acetate/hexane 1:3) .

Q. What precautions are necessary for handling hygroscopic derivatives of this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C. Use anhydrous solvents (e.g., DMF, THF) for reactions. Characterize hygroscopic intermediates immediately after synthesis to avoid decomposition .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) with UV detection (λ = 254 nm). Compare retention time to a commercial standard. Validate purity (>95%) via 1H^1H-NMR integration of non-overlapping peaks .

Advanced Research Questions

Q. How can reaction yields for esterification be optimized in large-scale syntheses?

  • Methodological Answer : Use Dean-Stark traps to remove water during reflux, improving equilibrium shift. Catalyze with p-toluenesulfonic acid (PTSA) instead of H2_2SO4_4 for milder conditions. Optimize solvent (toluene or DCM) and stoichiometry (1.5 equivalents of methanol) .

Q. How to resolve discrepancies in reported 1H^1H1H-NMR shifts for the indole moiety?

  • Methodological Answer : Variations arise from solvent effects (DMSO-d6_6 vs. CDCl3_3) and concentration. Re-run spectra in deuterated chloroform (CDCl3_3) at 25°C and compare with literature data. Cross-validate using 1H^1H-1H^1H COSY to assign coupling patterns .

Q. What advanced techniques enable solvent-free synthesis of indole derivatives?

  • Methodological Answer : Microwave-assisted synthesis under catalyst-free conditions (e.g., 150°C, 300 W, 20 minutes). This method reduces side reactions and improves yields (up to 92%) for indole hybrids, as demonstrated in analogous multicomponent reactions .

Q. How to design multi-step syntheses incorporating this compound?

  • Methodological Answer : Use the ester as a precursor for hydrazide formation (via hydrazine hydrate) or oxadiazole derivatives (via cyclization with CS2_2). For example, convert to 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol using POCl3_3-mediated cyclization .

Q. How to evaluate thermal stability under catalytic hydrogenation conditions?

  • Methodological Answer :
    Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >200°C). For hydrogenation, use Pd/C (10% wt) in ethanol (50 psi H2_2, 24 hours) and analyze products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1H-indol-3-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1H-indol-3-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.